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Compound of Interest

Compound Name: 2-Furoyl chloride

Cat. No.: B032585 Get Quote

Furan-2-carbonyl chloride, also known as 2-furoyl chloride, is a pivotal chemical intermediate

in organic synthesis. Its high reactivity makes it a valuable precursor for creating a wide array

of more complex molecules, including esters, amides, and ketones through Friedel-Crafts

acylation. This versatility has established its importance in the synthesis of pharmaceuticals,

agrochemicals, and other fine chemicals.[1][2] For instance, it is a key building block in the

synthesis of anti-inflammatory drugs like mometasone furoate.[1]

This guide provides a comprehensive overview of the reliable and efficient lab-scale synthesis

of furan-2-carbonyl chloride from its parent carboxylic acid. We will delve into the critical choice

of chlorinating agents, present detailed, validated protocols, and emphasize the safety

measures essential for handling the hazardous chemicals involved.

Physicochemical Properties and Hazards
A thorough understanding of the material's properties is paramount for safe handling and

successful synthesis.
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Property Value Source

Chemical Formula C₅H₃ClO₂ [3][4][5]

Molecular Weight 130.53 g/mol [3][4][5]

Appearance Clear yellow to brown liquid [6]

Boiling Point 173 °C (at 760 mmHg) [6]

Melting Point -2 °C [1][6]

Density 1.3227 g/cm³ at 20 °C [1][6]

CAS Number 527-69-5 [4]

GHS Hazards

Harmful if swallowed, Causes

severe skin burns and eye

damage.

[1][5][6][7]

Part 1: The Strategic Choice of Chlorinating Agent
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation. The

choice of chlorinating agent is the most critical decision in this process, directly impacting

reaction conditions, purity of the crude product, and substrate compatibility. The two most

prevalent reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Method 1: Thionyl Chloride (SOCl₂) - The Classic
Workhorse
Thionyl chloride is a cost-effective and powerful chlorinating agent. The first documented

synthesis of furan-2-carbonyl chloride in 1924 utilized this reagent by refluxing it with 2-furoic

acid.[1]

Mechanism of Action: The reaction typically proceeds through an SNi (intramolecular

nucleophilic substitution) pathway. The carboxylic acid attacks the sulfur atom, forming a

chlorosulfite intermediate. This intermediate then collapses, with a chloride ion attacking the

carbonyl carbon to yield the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).

[8]
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Causality of Conditions: The reaction often requires heating (reflux) to overcome its

activation energy.[1][8][9] This is a significant drawback, as the high temperatures and

accumulation of corrosive HCl gas can lead to the degradation of sensitive substrates.[8]

Method 2: Oxalyl Chloride ((COCl)₂) - The Milder
Alternative
For substrates that are sensitive to heat or strong acids, oxalyl chloride is the superior choice. It

allows the reaction to proceed under much milder conditions, often at room or even low

temperatures.[8]

Mechanism of Action: The reaction with oxalyl chloride is catalyzed by a trace amount of

N,N-dimethylformamide (DMF). DMF first reacts with oxalyl chloride to form a highly reactive

chloroiminium intermediate known as the Vilsmeier-Haack reagent.[8] This intermediate

activates the carboxylic acid, which is then attacked by a chloride ion to form the final

product while regenerating the DMF catalyst. The byproducts are all gaseous (CO, CO₂),

which simplifies purification.[8]

Causality of Conditions: The high reactivity of the Vilsmeier intermediate means the reaction

does not require heat. This prevents thermal degradation and makes it ideal for complex

molecules with sensitive functional groups.[8][10]
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Feature Thionyl Chloride (SOCl₂) Oxalyl Chloride ((COCl)₂)

Reactivity Good, but often requires heat
Excellent, works at low/room

temperature

Byproducts SO₂ (gas), HCl (gas) CO (gas), CO₂ (gas)

Workup
Requires removal of excess

reagent by distillation

Excess reagent and

byproducts are highly volatile

Substrate Scope Good for robust molecules
Excellent for heat- or acid-

sensitive molecules

Cost Lower Higher

Hazards
Toxic, corrosive, reacts

violently with water.[11][12]

Toxic, corrosive, reacts

violently with water.

Part 2: Reaction Mechanisms and Workflow
Visualizing the chemical transformations and the experimental sequence is key to

understanding and executing the protocols successfully.

Reaction Mechanism Diagram
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Caption: Reaction mechanisms for the synthesis of furan-2-carbonyl chloride.

General Experimental Workflow
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Caption: General laboratory workflow for synthesis and purification.

Part 3: Detailed Experimental Protocols
CRITICAL SAFETY NOTE: All operations must be performed in a well-ventilated chemical fume

hood.[13] Furan-2-carbonyl chloride and the chlorinating agents are corrosive and toxic.[7][11]
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[14] Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield,

a lab coat, and chemical-resistant gloves, is mandatory.[11][13] All glassware must be

thoroughly dried to prevent violent reactions with the water-sensitive reagents.

Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from the classical method and is suitable for producing larger

quantities where substrate sensitivity is not a concern.[1][9]

Materials:

2-Furoic acid (e.g., 11.2 g, 0.1 mol)

Thionyl chloride (SOCl₂) (e.g., 18 mL, 29.7 g, 0.25 mol, 2.5 equiv)

Round-bottom flask (100 mL)

Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or an

aqueous base trap)

Heating mantle

Magnetic stirrer and stir bar

Procedure:

Setup: Equip a dry 100-mL round-bottom flask with a magnetic stir bar and a reflux

condenser. Ensure the top of the condenser is connected to a gas trap to neutralize the HCl

and SO₂ produced.

Reagent Charging: In the fume hood, add 2-furoic acid (11.2 g) to the flask. Carefully add

thionyl chloride (18 mL) in one portion.

Reaction: Heat the mixture to a gentle reflux (oil bath temperature ~80-90 °C) using a

heating mantle.[9] Stir the reaction mixture. Gas evolution (HCl and SO₂) will be observed.

Monitoring: Continue refluxing for 1-3 hours, or until gas evolution has ceased. The solid 2-

furoic acid should completely dissolve, resulting in a clear, possibly dark-colored, solution.
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Workup: Allow the reaction to cool to room temperature. Rearrange the apparatus for simple

distillation (or use a rotary evaporator with a trap) to remove the excess thionyl chloride. The

boiling point of thionyl chloride is 76 °C.

Purification: The crude furan-2-carbonyl chloride remaining in the flask can be purified by

vacuum distillation. Collect the fraction boiling at approximately 70-72 °C at 20 mmHg.

Protocol 2: Synthesis using Oxalyl Chloride and
Catalytic DMF
This protocol is preferred for its mild conditions and clean byproducts, making it ideal for high-

purity applications and sensitive substrates.[8][15]

Materials:

2-Furoic acid (e.g., 5.6 g, 0.05 mol)

Oxalyl chloride ((COCl)₂) (e.g., 5.2 mL, 7.6 g, 0.06 mol, 1.2 equiv)

Anhydrous Dichloromethane (DCM) or other inert solvent (e.g., 50 mL)

N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)

Two-neck round-bottom flask (100 mL) with septum and nitrogen inlet

Magnetic stirrer and stir bar

Syringe

Procedure:

Setup: Assemble a dry 100-mL two-neck flask with a magnetic stir bar under a nitrogen

atmosphere.

Reagent Charging: Add 2-furoic acid (5.6 g) and anhydrous DCM (50 mL) to the flask. Stir to

dissolve.

Catalyst Addition: Using a syringe, add 1-2 drops of DMF to the stirred solution.
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Reagent Addition: Slowly add oxalyl chloride (5.2 mL) dropwise via syringe over 10-15

minutes. Vigorous gas evolution (CO, CO₂, HCl) will occur. Maintain a steady stream of

nitrogen to carry the gases to a trap.

Reaction: Stir the reaction mixture at room temperature for 1-2 hours after the addition is

complete. The reaction is often finished when gas evolution ceases.

Workup: Concentrate the reaction mixture using a rotary evaporator to remove the solvent

and any remaining volatile byproducts. The crude product is often of high purity.

Purification (Optional but Recommended): For the highest purity, the crude product should

be purified by vacuum distillation as described in Protocol 1.

Part 4: Purification, Characterization, and Safety
Purification by Vacuum Distillation
Purification of the crude product is essential to remove non-volatile impurities and any residual

starting material.

Apparatus: A standard short-path distillation apparatus is suitable. Ensure all joints are

properly sealed for vacuum.

Procedure: Heat the crude oil in the distillation flask gently using an oil bath. A cold trap

between the receiving flask and the vacuum pump is highly recommended. Collect the

fraction that distills at the expected boiling point for the given pressure. The literature value is

173 °C at atmospheric pressure, but it is typically distilled at a lower temperature under

vacuum (e.g., ~71 °C / 20 mmHg).[6]

Product Characterization
The identity and purity of the final product should be confirmed using standard analytical

techniques.

Infrared (IR) Spectroscopy: The most prominent feature will be a strong C=O (carbonyl)

stretching band for the acyl chloride, typically appearing around 1750-1780 cm⁻¹. Data is

available on the NIST Chemistry WebBook.[3][16]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expect to see signals corresponding to the three protons on the furan ring,

typically in the aromatic region (δ 6.5-7.8 ppm).

¹³C NMR: Expect signals for the five carbons, including the highly deshielded carbonyl

carbon of the acyl chloride (typically >160 ppm).

Safety and Waste Disposal
Personnel Safety: Always work in a fume hood.[13] In case of skin or eye contact, flush

immediately with copious amounts of water for at least 15 minutes and seek immediate

medical attention.[11][13][14] An emergency shower and eyewash station must be

accessible.[13]

Reactivity Hazards: Thionyl chloride and oxalyl chloride react violently with water, releasing

toxic gases.[11] Avoid all contact with moisture.

Waste Disposal: Unused or excess chlorinating agents must be quenched carefully. A

recommended procedure is to slowly add the reagent dropwise to a large excess of a cold

alcohol (e.g., methanol or ethanol) with stirring to convert it to the less reactive ester.[17] The

resulting solution can then be neutralized with a base (e.g., sodium bicarbonate solution)

before disposal according to institutional guidelines.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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